Trimethylcetylammonium p-toluenesulfonate

Enhanced Oil Recovery (EOR) Surfactant Flooding Interfacial Tension

Research and industrial procurement of cetrimonium tosylate often encounters supply inconsistency and performance gaps when substituting halide analogs. This compound resolves those issues with its unique tosylate counterion, which confers lower CMC, higher aggregation number, and superior micellar stability compared to chloride or bromide forms. - Delivers higher oil displacement efficiency and lower surfactant consumption per barrel in CEOR applications. - Forms stable viscoelastic worm-like micelles at concentrations as low as 0.2 wt%, ideal for VES fracturing fluids and rheology modifiers. - Enables efficient polymer-surfactant complexation at an order of magnitude below its CMC, reducing overall formulation costs.

Molecular Formula C26H49NO3S
Molecular Weight 455.7 g/mol
CAS No. 138-32-9
Cat. No. B092562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylcetylammonium p-toluenesulfonate
CAS138-32-9
Synonymscetyltrimethylammonium p-toluenesulfonate
cetyltrimethylammonium tosylate
trimethylcetylammonium p-toluenesulfonate
Molecular FormulaC26H49NO3S
Molecular Weight455.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C19H42N.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
InChIKeyMZMRZONIDDFOGF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cetrimonium Tosylate Technical Overview


Trimethylcetylammonium p-toluenesulfonate (CAS 138-32-9), also known as cetrimonium tosylate or cetyltrimethylammonium p-toluenesulfonate (CTAT/CTATS), is a cationic quaternary ammonium surfactant with the molecular formula C₂₆H₄₉NO₃S and a molecular weight of 455.74 g/mol [1]. It appears as a white to off-white powder with a melting point of 245–250°C, a density of 0.49 g/cm³ at 20°C, and a water solubility of approximately 10 g/L . The compound features a cetyl (C16) hydrophobic tail, a trimethylammonium headgroup, and a p-toluenesulfonate (tosylate) counterion. This specific counterion imparts unique micellization, rheological, and interfacial behaviors distinct from its halide counterparts [2].

Selection context Cationic surfactant with hydrophobic tosylate counterion – distinct micellization, aggregation, and interfacial behaviour vs. halide analogs; supports counterion-dependent structure-property studies.
Workflow Investigate worm-like micelle formation, viscoelastic rheology, polymer-surfactant complexation, and template-directed material synthesis.
Property to review Low CMC and high aggregation number (class-level reported) – confirm under experimental conditions for formulation or flooding studies.

CTAT vs. CTAC/CTAB: Why Substitution Fails


Cationic surfactants sharing the same cetyltrimethylammonium cation are not functionally interchangeable when the counterion is altered. The p-toluenesulfonate (tosylate) counterion is hydrophobic and binds strongly to the micellar interface, fundamentally altering aggregation behavior, micelle morphology, and interfacial properties compared to chloride or bromide forms [1]. Studies confirm that cetrimonium tosylate (CTAT) exhibits a lower critical micelle concentration (CMC), a higher aggregation number (Nagg), and a lower degree of counterion dissociation (α) than its chloride (CTAC) or bromide (CTAB) analogs [2]. These differences directly impact performance in applications ranging from oilfield chemical flooding to rheology modifier formulations and template-directed materials synthesis. Substituting CTAT with CTAC or CTAB without reformulation can lead to altered micellar structure, reduced viscosity, lower foam stability, decreased corrosion inhibition, and suboptimal oil displacement efficiency [3]. The data below quantify these critical performance gaps.

Cetrimonium tosylate (CTAT)
Lower CMC, higher aggregation number, and worm-like micelle formation at low concentrations (e.g., 0.2 wt%). Strong polymer binding below CMC.
Chloride/bromide analogs (CTAC/CTAB)
Higher CMC, lower aggregation number; micellar growth and viscoelasticity may require elevated surfactant loading or salt addition. Polymer complexation profile differs.
CTAT – oilfield & template performance
Reported higher oil displacement efficiency, foam stability, and corrosion inhibition vs. CTAC. Effective mesoporous silica template with Pluronic copolymers.
Halide analogs – substitution impact
Oilfield metrics and templating specificity may shift; pore architecture and interfacial performance are not directly transferable without reformulation.

CTAT Comparative Performance Data vs. Analogs


Oilfield Performance: Surface Activity & Displacement

In a direct comparative study, cetyltrimethylammonium p-toluenesulfonate (CTATS) was benchmarked against cetyltrimethylammonium chloride (CTAC) across multiple oilfield-relevant performance metrics. CTATS demonstrated measurably higher surface activity, lower foaming volume, higher foam stability, enhanced corrosion inhibition, and superior oil displacement efficiency. These findings support its selection over CTAC for oil and gas field applications [1].

Oilfield performance
Head-to-head
CTATS showed higher surface activity, lower foaming volume, higher foam stability, higher corrosion inhibition, and higher oil displacement efficiency than CTAC.
Supports surfactant selection for EOR research; quantitative performance gaps require field-relevant validation.
Head-to-head study (Zhou et al., 2024); exact numerical differences in full text.
Enhanced Oil Recovery (EOR) Surfactant Flooding Interfacial Tension

Micellization and Aggregation Properties

Comparative analysis of micellization parameters at 30°C revealed that cetyltrimethylammonium tosylate (CTAT) possesses a lower critical micelle concentration (CMC), a lower degree of counterion dissociation (α), and a lower Gibbs free energy of micellization (ΔGm) than either CTAC or CTAB. Conversely, CTAT exhibits a higher aggregation number (Nagg) [1]. Additional independent measurements place the CMC of CTAT at approximately 0.26 mM [2] or in the range of 0.12–0.35 mM [3], confirming its superior surface activity and propensity to form larger micellar aggregates at lower concentrations.

Micellization
Reported
CTAT: lowest CMC ≈ 0.26 mM, lowest α, lowest ΔGm, highest Nagg vs CTAC/CTAB at 30°C.
Lower surfactant loading for micellization; larger aggregates may aid solubilization and rheology studies.
Cross-study values; confirm under target ionic strength and temperature.
Colloid and Interface Science Surfactant Self-Assembly Micellar Catalysis

Worm-like Micelle Formation at Low Concentrations

CTAT is uniquely capable of forming highly viscous/viscoelastic solutions and worm-like micelles at relatively low concentrations (e.g., as low as 0.2 wt%) in water, a property not as pronounced in its chloride or bromide counterparts without added salts or co-surfactants [1]. Rheological studies show that dilute CTAT solutions (0.05–1%) undergo shear-thickening transitions, and the addition of salts like NaBr or NaCl can tune the relaxation time and viscosity, enabling precise control over flow behavior [2][3]. This viscoelastic behavior is directly attributed to the hydrophobic tosylate counterion, which promotes micellar growth and entanglement [4].

Worm-like micelles
Class-level
Forms highly viscous/viscoelastic solutions and worm-like micelles at concentrations as low as 0.2 wt% in water; tunable with NaBr/NaCl.
Supports VES fluid research; rheology depends on salt identity and concentration.
Class-level property; system-specific rheological characterisation recommended.
Rheology Modifiers Viscoelastic Surfactants Fracturing Fluids

Polymer-Surfactant Complexation Below CMC

Surface tension, isothermal calorimetry, turbidimetry, and fluorescence probing experiments demonstrate that CTAT interacts strongly with sodium alginate at surfactant concentrations at least an order of magnitude lower than the CMC of pure CTAT in water [1]. This strong interaction is a direct consequence of the hydrophobic tosylate counterion, which facilitates polymer binding and complex formation. Additionally, studies with carbohydrate-based polymers confirm that CTAT forms worm-like micelles that are further modulated by polymer addition, affecting both physicochemical and antimicrobial properties [2].

Polymer interaction
Reported
CTAT interacts strongly with sodium alginate at ~10× below its CMC; interaction threshold far below typical cationics.
Enables polymer-surfactant complexation at low surfactant loadings for formulation research.
Quantified with sodium alginate; reproducibility with other polyelectrolytes should be verified.
Polymer-Surfactant Complexes Formulation Science Personal Care

Antimicrobial Synergy with Benzalkonium Chloride

Cetrimonium tosylate has been shown to exert a synergistic antibacterial effect when combined with benzalkonium chloride . This synergy is likely due to the different mechanisms by which these cationic surfactants disrupt bacterial cell membranes, with the hydrophobic tosylate counterion potentially enhancing membrane penetration and disruption. While direct MIC comparisons against other cetrimonium salts are not provided in the cited source, the documented synergy with a common biocide indicates a unique formulation advantage.

Antimicrobial synergy
Data to verify
Reported synergistic antibacterial effect with benzalkonium chloride; mechanism unclear.
May support antimicrobial formulation screening; quantitative MIC data not provided.
Supporting evidence only; confirm synergy and concentration ranges independently.
Antimicrobial Formulations Disinfectants Preservatives

Mesoporous Material Templating with Pluronic Copolymers

CTAT has been successfully employed as a template for the synthesis of mesoporous silicas in both alkaline and acidic media, in combination with Pluronic F127 and F68 triblock copolymers [1]. Cyclic voltammetry studies reveal that CTAT interacts differently with F127 versus F68, indicating that the specific counterion (tosylate) and copolymer architecture dictate aggregate composition and structure [2]. This tunable interaction is less pronounced with chloride or bromide analogs, where counterion binding is weaker and less hydrophobic.

Mesoporous templating
Class-level
Effective template for mesoporous silicas with Pluronic F127/F68; tosylate counterion dictates aggregate structure and copolymer interaction.
Supports materials research for tunable pore architecture; compare with halide analogs under identical conditions.
Pore parameters depend on synthesis pH, copolymer type, and CTAT ratio.
Materials Synthesis Mesoporous Silica Templating Agents

CTAT High-Value Application Scenarios


Enhanced Oil Recovery & Surfactant Flooding

Based on direct comparative evidence showing CTATS's higher surface activity, lower foaming volume, higher foam stability, superior corrosion inhibition, and greater oil displacement efficiency relative to CTAC [1], CTATS is the technically preferred surfactant for chemical enhanced oil recovery (CEOR) applications. Its lower CMC [2] also implies reduced surfactant consumption per barrel of oil produced, directly improving process economics.

Viscoelastic Surfactants for Fracturing

CTAT's unique ability to form highly viscoelastic worm-like micelles at low concentrations (as low as 0.2 wt%) [3], combined with its tunable rheology via salt addition (NaBr, NaCl) [4][5], makes it an ideal candidate for VES fracturing fluids, personal care thickeners, and drag-reducing agents. Its performance in these applications is not matched by chloride or bromide analogs without significant formulation adjustments.

Polymer-Surfactant Complexation in Personal Care & Coatings

The strong interaction between CTAT and polyelectrolytes (e.g., sodium alginate) at concentrations an order of magnitude below its CMC [6] enables efficient formation of polymer-surfactant complexes at very low surfactant loadings. This is highly valuable for formulators seeking to minimize surfactant content while maximizing rheological modification, encapsulation efficiency, or antimicrobial activity [7].

Template Synthesis of Mesoporous Materials

CTAT's distinctive interaction with Pluronic block copolymers and its effectiveness as a template for mesoporous silica synthesis in both alkaline and acidic media [8][9] provide materials scientists with a more tunable and versatile templating agent than conventional halide surfactants. This enables finer control over pore architecture and material functionality in catalysis, adsorption, and drug delivery applications.

Application
Selection Property
Validation Focus
Enhanced oil recovery surfactant screening
High surface activity and low foaming tendency relative to chloride analog (head-to-head evidence)
Oil displacement efficiency and corrosion inhibition in representative brine conditions
Viscoelastic surfactant (VES) fluid research
Worm-like micelle formation at low concentrations with salt-tunable rheology
Rheological response (viscosity, relaxation time) under shear and salt conditions
Polymer-surfactant complexation studies
Strong polyelectrolyte interaction at sub-CMC concentrations
Complexation efficiency and resulting rheological or encapsulation properties
Mesoporous material synthesis
Templating efficacy with Pluronic copolymers in alkaline/acidic media
Pore architecture and material functionality compared to halide-based templates

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